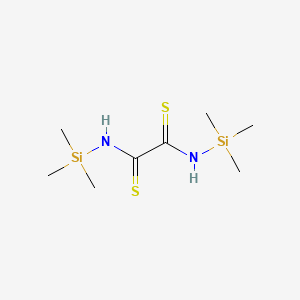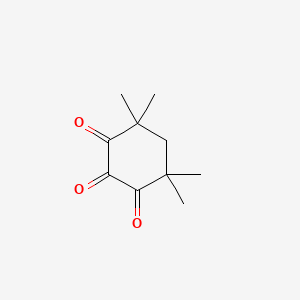
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline typically involves multi-step organic reactions. The starting materials might include 2-chlorostyrene and 7-chloroquinazoline derivatives. Common synthetic routes could involve:
Step 1: Formation of the styryl intermediate through a Heck reaction.
Step 2: Introduction of the diethylamino group via nucleophilic substitution.
Step 3: Final coupling with the quinazoline core under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Possible use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorostyryl)-4-(diethylamino)-7-chloroquinazoline
- 2-(2-Chlorostyryl)-4-(methylamino)-7-chloroquinazoline
Uniqueness
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline might exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
57942-32-2 |
|---|---|
Fórmula molecular |
C25H30Cl2N4 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H30Cl2N4/c1-4-31(5-2)16-8-9-18(3)28-25-21-14-13-20(26)17-23(21)29-24(30-25)15-12-19-10-6-7-11-22(19)27/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,28,29,30)/b15-12+ |
Clave InChI |
GBQQMZXOLGTRKW-NTCAYCPXSA-N |
SMILES isomérico |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3Cl |
SMILES canónico |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
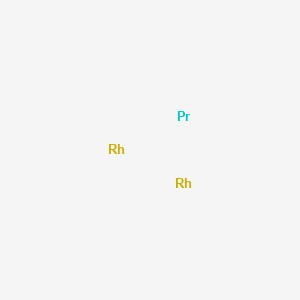
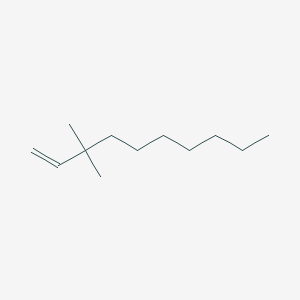


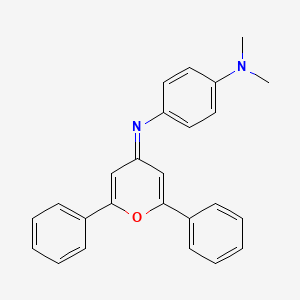
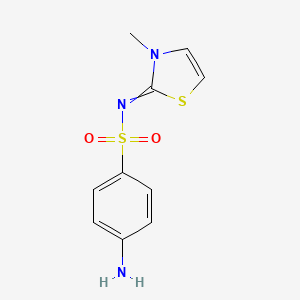

![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
